molecular formula C21H16N2O4S B327942 3-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid

3-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid

Cat. No.: B327942
M. Wt: 392.4 g/mol
InChI Key: PKDOOWFDLLJJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid apart is its unique combination of structural features, which confer specific chemical and biological properties. Its benzothieno pyrimidine core, coupled with the furan and benzoic acid groups, provides a versatile scaffold for further functionalization and application in various fields .

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

3-[5-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoic acid

InChI

InChI=1S/C21H16N2O4S/c24-19-17-13-6-1-2-7-16(13)28-20(17)23-18(22-19)15-9-8-14(27-15)11-4-3-5-12(10-11)21(25)26/h3-5,8-10H,1-2,6-7H2,(H,25,26)(H,22,23,24)

InChI Key

PKDOOWFDLLJJFC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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